
Quinolinium, 6-iodo-1,2-dimethyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolinium, 6-iodo-1,2-dimethyl-, iodide is a chemical compound with the molecular formula C11H12IN It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinolinium, 6-iodo-1,2-dimethyl-, iodide typically involves the iodination of 1,2-dimethylquinoline. The reaction is carried out under controlled conditions to ensure the selective introduction of the iodine atom at the 6-position of the quinoline ring. Common reagents used in this process include iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually conducted in an organic solvent like acetic acid or chloroform at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Quinolinium, 6-iodo-1,2-dimethyl-, iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinium derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinolinium ion to its corresponding quinoline derivative.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolinium N-oxide derivatives, while reduction can produce 1,2-dimethylquinoline. Substitution reactions can result in various functionalized quinoline derivatives.
Scientific Research Applications
Quinolinium, 6-iodo-1,2-dimethyl-, iodide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other quinoline derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic agent in medical imaging.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Quinolinium, 6-iodo-1,2-dimethyl-, iodide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting its structure and function. This property is particularly relevant in its potential anticancer activity, where it can inhibit the proliferation of cancer cells by interfering with their genetic material. Additionally, the compound may interact with enzymes and proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Quinolinium, 1,2-dimethyl-, iodide: Similar structure but lacks the iodine atom at the 6-position.
6-(Dimethylamino)-1,2-dimethylquinolinium iodide: Contains a dimethylamino group instead of an iodine atom.
1,4-Dimethylquinolinium iodide: Iodine atom is located at a different position on the quinoline ring.
Uniqueness
Quinolinium, 6-iodo-1,2-dimethyl-, iodide is unique due to the presence of the iodine atom at the 6-position, which imparts distinct chemical properties and reactivity. This structural feature makes it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
10352-61-1 |
|---|---|
Molecular Formula |
C11H11I2N |
Molecular Weight |
411.02 g/mol |
IUPAC Name |
6-iodo-1,2-dimethylquinolin-1-ium;iodide |
InChI |
InChI=1S/C11H11IN.HI/c1-8-3-4-9-7-10(12)5-6-11(9)13(8)2;/h3-7H,1-2H3;1H/q+1;/p-1 |
InChI Key |
BQJPYSSQNMWRTF-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=C(C=C1)C=C(C=C2)I)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




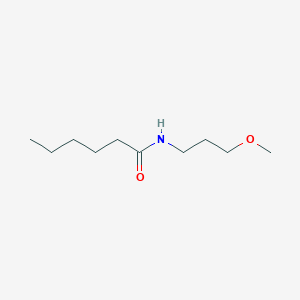

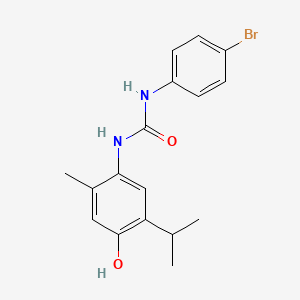
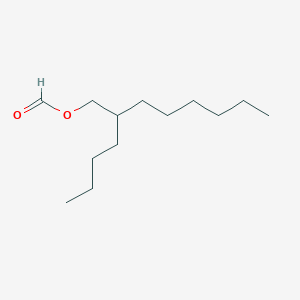
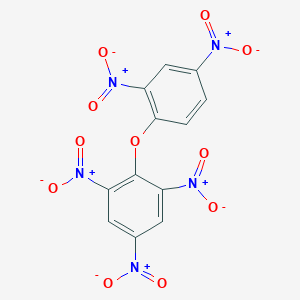
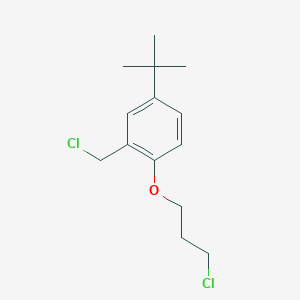
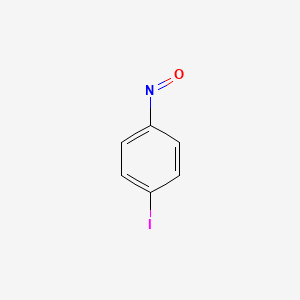

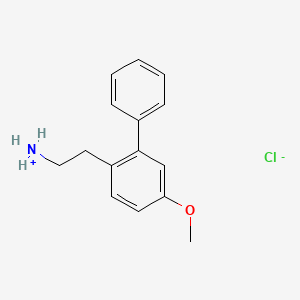
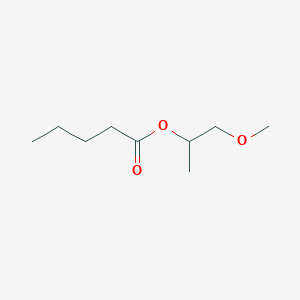

![Ethyl 2-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methylpropanoate](/img/structure/B14728853.png)
